molecular formula C8H8F3IN2O2 B7959165 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

Cat. No.: B7959165
M. Wt: 348.06 g/mol
InChI Key: CNKAGDZWMVSZRE-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate: is a chemical compound with the molecular formula C8H8F3IN2O2 and a molecular weight of 348.06 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoroacetate group attached to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate typically involves the iodination of 5-methyl-pyridin-2-ylamine followed by the reaction with trifluoroacetic acid. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction with trifluoroacetic acid is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound.

    Oxidized Products: Oxidized derivatives such as nitroso or nitro compounds.

    Reduced Products: Amino derivatives of the compound.

Scientific Research Applications

Chemistry: 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used as a probe to study the interactions of iodine-containing compounds with biological molecules. It is also used in the development of new diagnostic tools and imaging agents .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-Iodo-5-methyl-pyridin-2-ylamine
  • 5-Iodo-3-methyl-pyridin-2-ylamine
  • 5-Iodo-4-methyl-pyridin-2-ylamine
  • 5-Iodo-6-methyl-pyridin-2-ylamine
  • 3-Iodo-4-methoxy-pyridin-2-ylamine
  • 5-Fluoro-3-iodo-pyridin-2-ylamine
  • 6-Iodo-pyridin-2-ylamine
  • 5-Chloro-3-iodo-pyridin-2-ylamine
  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 4-Chloro-3-iodo-pyridin-2-ylamine

Uniqueness: 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-iodo-5-methylpyridin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKAGDZWMVSZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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